molecular formula C18H15ClN2OS B11074250 5-[(4-chlorophenyl)sulfanyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

5-[(4-chlorophenyl)sulfanyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B11074250
M. Wt: 342.8 g/mol
InChI Key: WZTNLVNKPFQYTB-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)sulfanyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a sulfanyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 5-[(4-chlorophenyl)sulfanyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Chemical Reactions Analysis

5-[(4-chlorophenyl)sulfanyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form larger molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)sulfanyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-[(4-chlorophenyl)sulfanyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde include:

Properties

Molecular Formula

C18H15ClN2OS

Molecular Weight

342.8 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfanyl-3-methyl-1-(4-methylphenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C18H15ClN2OS/c1-12-3-7-15(8-4-12)21-18(17(11-22)13(2)20-21)23-16-9-5-14(19)6-10-16/h3-11H,1-2H3

InChI Key

WZTNLVNKPFQYTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C=O)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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